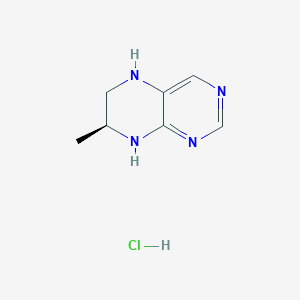

(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(7S)-7-Methyl-5,6,7,8-tetrahydropteridine;hydrochloride, also known as L-erythro-7,8-dihydrobiopterin hydrochloride, is an important biochemical compound that plays a crucial role in various physiological processes. This compound is a reduced form of biopterin and is synthesized by the enzyme dihydropteridine reductase (DHPR) in the liver. It is an essential cofactor for the production of nitric oxide (NO) and plays a significant role in the regulation of neurotransmitter synthesis and metabolism.

科学的研究の応用

Synthesis and Structural Insights

- Synthesis and Oxidation Behavior : Some tetrahydropteridines, including those carrying methyl substituents, were synthesized and subjected to spontaneous oxidation in an aqueous solution, showcasing a reaction in line with existing theories (Mager & Berends, 2010).

- Intramolecular Alkylation : The study of di- and tetrahydropyridinemethylindolines, which serve as potential precursors for ergolines, highlighted the reactivity and transformation of specific tetrahydropteridine derivatives (Reimann & Erdle, 2001).

Biochemical Interactions and Biological Activities

- Enzyme Interaction Study : Tetrahydropterins are essential cofactors for tyrosine hydroxylase, the enzyme pivotal in catecholamine biosynthesis. A study involving synthetic analogs of tetrahydropterins explored their interaction with the enzyme, providing insights into cofactor activity and structural adaptability (Almås et al., 2000).

Chemical Transformation and Potential Applications

- Single-Step Synthesis : A single-step synthesis method for 5,6,7,8-tetrahydroindolizines via annulation highlighted a significant advancement, opening up possibilities for the development of new compounds with varying biological activities (Capomolla et al., 2015).

- Synthesis and Antimicrobial Evaluation : The synthesis and evaluation of new pyrimidines and condensed pyrimidines presented a significant contribution to the field, with implications for antimicrobial research and potential drug development (Abdelghani et al., 2017).

- Chemistry and Pharmacology : The pharmacological characteristics of tetrahydropyridine derivatives, a moiety present in many biologically active systems, have been extensively studied, shedding light on their synthesis, structure-activity relationships, and potential as drug candidates (Mateeva et al., 2005).

特性

IUPAC Name |

(7S)-7-methyl-5,6,7,8-tetrahydropteridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.ClH/c1-5-2-9-6-3-8-4-10-7(6)11-5;/h3-5,9H,2H2,1H3,(H,8,10,11);1H/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTFYQWNROYGCA-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CN=CN=C2N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC2=CN=CN=C2N1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2404000.png)

![3-(4-Chlorobenzyl)-8-(4-ethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2404001.png)

![N-(4-ethoxyphenyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2404002.png)

![N-(1-cyanocyclopropyl)-13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2404012.png)

![N-(3-chlorophenyl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B2404021.png)